



Commercial availability of 2-(4-Chlorophenoxy)ethanol for research purposes

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)ethanol

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A Technical Guide to 2-(4-Chlorophenoxy)ethanol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(4-

Chlorophenoxy)ethanol, a versatile chemical compound with significant applications in research and development, particularly as a precursor in the synthesis of novel therapeutic agents. This document details its commercial availability, physicochemical properties, synthesis methodologies, and established experimental protocols for assessing its biological activity.

Commercial Availability

2-(4-Chlorophenoxy)ethanol is readily available for research purposes from a variety of reputable chemical suppliers. It is typically offered in solid form with purities suitable for laboratory use, and some vendors also provide it in pre-prepared solutions.

Table 1: Commercial Suppliers of 2-(4-Chlorophenoxy)ethanol



Supplier	CAS Number(s)	Available Forms	Purity
MedChemExpress	1892-43-9	Solid, 10 mM in DMSO	97.34%
Molport	1892-43-9; 38797-58- 9	Solid	≥90%, 98%
Santa Cruz Biotechnology	1892-43-9	Solid	Not specified
Sigma-Aldrich	1892-43-9	Solid, Liquid	97%
Active Biopharma	1892-43-9	Solid	NLT 98%

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-(4-Chlorophenoxy)ethanol** is essential for its effective use in experimental settings. These properties influence its solubility, handling, and reactivity.

Table 2: Physicochemical Properties of 2-(4-Chlorophenoxy)ethanol



Property	Value
Molecular Formula	C ₈ H ₉ ClO ₂ [1][2][3]
Molecular Weight	172.61 g/mol [1][2][3]
Appearance	White to light yellow solid[1]
Melting Point	30 °C[1][4][5]
Boiling Point	135-136 °C at 6 mmHg[1][4][5]
Water Solubility	3.1 g/L at 25 °C[1][5]
Solubility in DMSO	50 mg/mL (289.67 mM)[1]
pKa (Predicted)	14.18 ± 0.10[1][5]
Refractive Index	1.5510[1][4]
LogP	1.71110[4]

Synthesis and Manufacturing Processes

Several synthetic routes for **2-(4-Chlorophenoxy)ethanol** and its derivatives have been reported. A common and efficient method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[6]

General Williamson Ether Synthesis Protocol

A prevalent method for synthesizing 2-(aryloxy)ethanols involves the reaction of a corresponding phenol with 2-chloroethanol in the presence of a base.[2]

Experimental Protocol:

- To a mixture of the desired phenol (1 equivalent) and 2-chloroethanol (3 equivalents) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1 equivalent) and sodium carbonate (Na₂CO₃, 3 equivalents).[2]
- Add methanol as the solvent (e.g., 2.5 mL for a 0.5 g scale reaction).[2]
- Close the flask and stir the reaction mixture at room temperature.



- Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
- Upon completion, the product can be isolated and purified using standard laboratory procedures like extraction and column chromatography.

A patented method also describes a multi-step process starting from 4-chloroacetophenone.[7]

Research Applications and Biological Activity

The primary research interest in **2-(4-Chlorophenoxy)ethanol** lies in its role as a key intermediate for the synthesis of compounds with potential therapeutic applications. Its derivatives have been investigated for their antifungal and antibacterial properties.[1]

Antifungal and Antibacterial Activity

Derivatives of **2-(4-Chlorophenoxy)ethanol** have demonstrated inhibitory activity against various pathogens. For instance, certain derivatives have shown efficacy against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) typically ranging from 8 to 32 μ g/mL.[1] The ether linkage in these molecules is thought to enhance membrane permeability, which may contribute to their biological activity.[1]

Table 3: Reported Antifungal Activity of **2-(4-Chlorophenoxy)ethanol** Derivatives

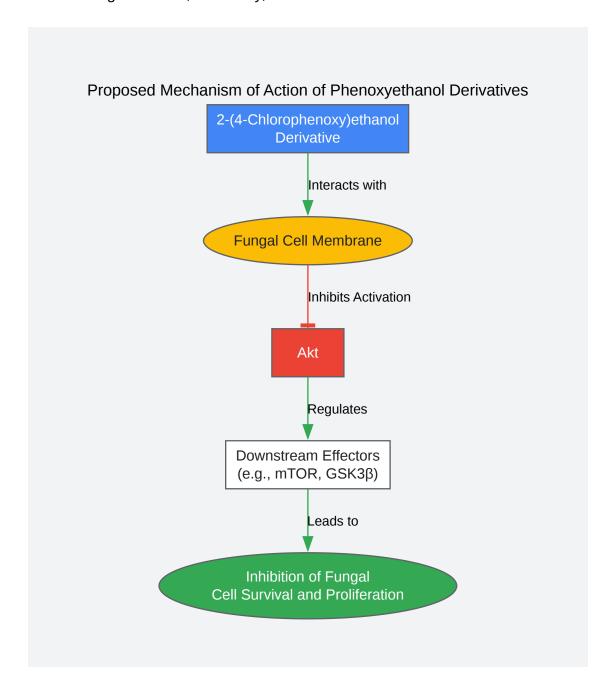
Fungal Strain	Minimum Inhibitory Concentration (MIC) (μg/mL)	
Candida albicans	8 - 32[1]	

Proposed Mechanism of Action: Inhibition of the Akt Signaling Pathway

While the precise mechanism of action for **2-(4-Chlorophenoxy)ethanol** is not fully elucidated, studies on the related compound phenoxyethanol suggest a potential mode of action involving the inhibition of the Akt signaling pathway.[8] Phenoxyethanol has been shown to interact with cell membranes, which can lead to a downstream reduction in Akt signaling activity.[8] This



pathway is crucial for cell survival, proliferation, and metabolism. Its inhibition can lead to the suppression of cell growth and, ultimately, cell death.



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Caption: Proposed mechanism involving cell membrane interaction and Akt pathway inhibition.

Experimental Protocols



Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is a standard procedure for determining the in vitro susceptibility of fungi to antifungal agents.[4]

Protocol:

- Inoculum Preparation:
 - Culture fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 37°C for 24-48 hours.[4]
 - Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5
 McFarland standard.[4]
 - Further dilute this suspension in the test medium (e.g., RPMI-1640) to the final desired inoculum concentration.[4]
- Assay Procedure:
 - Serially dilute the test compounds (dissolved in a suitable solvent like DMSO) in the test medium in a 96-well microtiter plate.[4]
 - Add the prepared fungal inoculum to each well.[4]
 - Incubate the plates at 37°C for 24-48 hours.[4]
 - The MIC is the lowest concentration of the compound that results in the complete inhibition of visible fungal growth.[3]

Agar Disk Diffusion Method

This method provides a qualitative assessment of antifungal susceptibility.[4]

Protocol:

Inoculum Preparation:



- Prepare a standardized fungal suspension as described for the broth microdilution method.[4]
- Assay Procedure:
 - Uniformly swab the fungal inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).[4]
 - Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.[4]
 - Incubate the plates at 37°C for 24-48 hours.[4]
 - Measure the diameter of the zone of growth inhibition around each disk to determine the antifungal activity.[4]

Analytical Methods for Detection

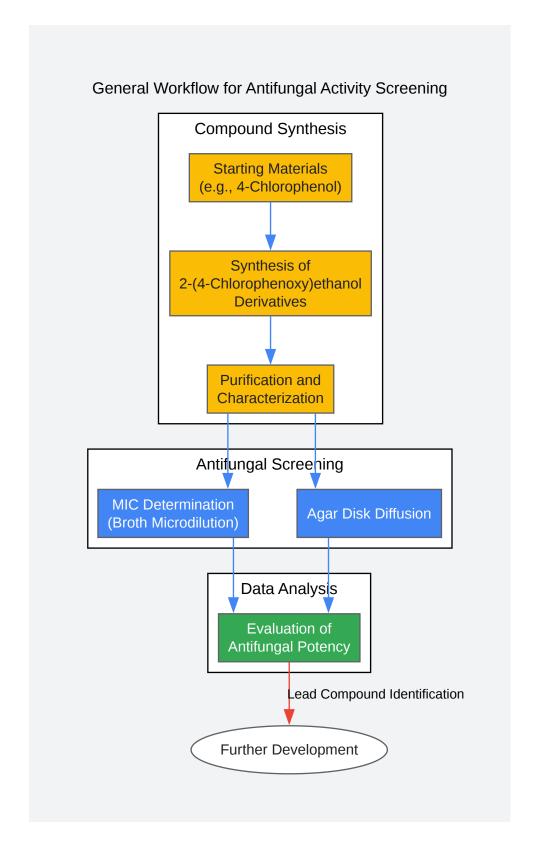
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are suitable methods for the detection and quantification of **2-(4-Chlorophenoxy)ethanol** and related compounds in various matrices.[9][10][11]

General HPLC-MS/MS Method Outline for Related Compounds:

- Sample Preparation:
 - Extraction of the analyte from the sample matrix using an appropriate organic solvent.[12]
 - Purification of the extract using solid-phase extraction (SPE).[10][11]
 - Concentration of the purified sample.[10][12]
- Chromatographic Separation:
 - Utilize a suitable HPLC column (e.g., C8 or C18) with a mobile phase gradient (e.g., acetonitrile-water or methanol-water with a modifier like formic acid).[9][13]
- Mass Spectrometric Detection:



Employ a mass spectrometer for sensitive and selective detection of the target analyte.
 [10]





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Caption: A logical workflow for the synthesis and screening of novel antifungal agents.

Conclusion

2-(4-Chlorophenoxy)ethanol is a commercially accessible and valuable building block for the development of new chemical entities, particularly in the field of antifungal and antibacterial research. This guide provides essential technical information to support researchers in utilizing this compound effectively in their studies. The provided experimental protocols offer a starting point for biological evaluation, and the proposed mechanism of action via Akt pathway inhibition presents a testable hypothesis for future investigations into the biological effects of its derivatives.

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